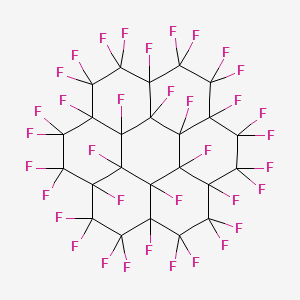
Hexatriacontafluorotetracosahydrocoronene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexatriacontafluorotetracosahydrocoronene is a complex fluorinated hydrocarbon compound It is known for its unique structure, which includes multiple fluorine atoms, making it highly stable and resistant to chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexatriacontafluorotetracosahydrocoronene typically involves multiple steps, including the fluorination of hydrocarbons. The process often starts with a hydrocarbon precursor, which undergoes a series of fluorination reactions using reagents such as elemental fluorine or fluorinating agents like cobalt trifluoride. The reaction conditions usually require controlled temperatures and pressures to ensure the selective addition of fluorine atoms to the hydrocarbon framework.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive nature of fluorine gas. The use of catalysts and specific reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Hexatriacontafluorotetracosahydrocoronene primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups. The compound is also known to participate in reduction reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents like lithium aluminum hydride and substitution reagents such as alkyl halides. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield alkylated derivatives, while reduction reactions can produce partially defluorinated compounds.
Scientific Research Applications
Hexatriacontafluorotetracosahydrocoronene has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the effects of fluorination on hydrocarbon stability and reactivity. In biology and medicine, it is explored for its potential use in drug delivery systems due to its stability and biocompatibility. Industrially, it is used in the production of high-performance materials, including coatings and lubricants, due to its resistance to chemical and thermal degradation .
Mechanism of Action
The mechanism of action of Hexatriacontafluorotetracosahydrocoronene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with various biological molecules, potentially altering their function. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes by modifying the activity of enzymes and receptors .
Comparison with Similar Compounds
Hexatriacontafluorotetracosahydrocoronene is unique due to its high fluorine content and stability. Similar compounds include other fluorinated hydrocarbons such as perfluorooctane and perfluorodecalin. Compared to these compounds, this compound offers higher stability and resistance to chemical reactions, making it more suitable for applications requiring long-term stability .
Conclusion
This compound is a remarkable compound with unique properties and a wide range of applications Its stability and resistance to chemical reactions make it valuable in various scientific and industrial fields
Properties
CAS No. |
51344-02-6 |
|---|---|
Molecular Formula |
C24F36 |
Molecular Weight |
972.2 g/mol |
IUPAC Name |
1,1,2,2,2a,3,3,4,4,4a,5,5,6,6,6a,7,7,8,8,8a,9,9,10,10,10a,11,11,12,12,12a,12b,12c,12d,12e,12f,12g-hexatriacontafluorocoronene |
InChI |
InChI=1S/C24F36/c25-1-2(26)4(28)6(30)5(29)3(1,27)9(33)16(43,44)14(39,40)7(1,31)13(37,38)15(41,42)8(2,32)17(45,46)19(49,50)10(4,34)21(53,54)23(57,58)12(6,36)24(59,60)22(55,56)11(5,35)20(51,52)18(9,47)48 |
InChI Key |
OJCFKFIWAFSXSQ-UHFFFAOYSA-N |
Canonical SMILES |
C12(C3(C4(C5(C6(C1(C7(C(C(C2(C(C(C3(C(C(C4(C(C(C5(C(C(C6(C(C7(F)F)(F)F)F)(F)F)(F)F)F)(F)F)(F)F)F)(F)F)(F)F)F)(F)F)(F)F)F)(F)F)(F)F)F)F)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


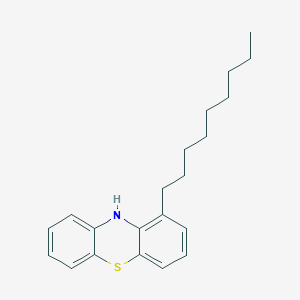
![Cyclohexanone, 3-[(4-nitrophenyl)thio]-](/img/structure/B14668584.png)
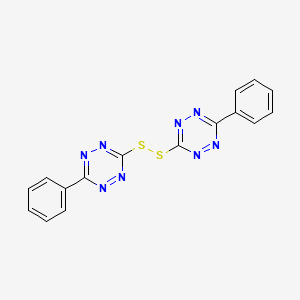

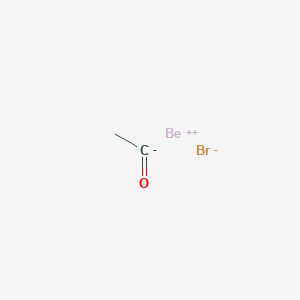


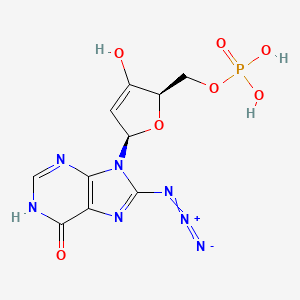
![5,5'-[(E)-Diazenediyl]dipentanenitrile](/img/structure/B14668612.png)
![2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]-](/img/structure/B14668613.png)
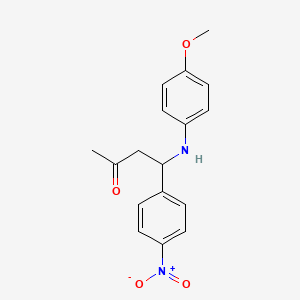
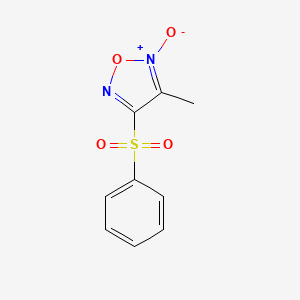

![1-[3-(Hexadecyloxy)phenyl]ethan-1-one](/img/structure/B14668628.png)
